Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H28ClN3O . It has a mono-isotopic mass of 289.192078 Da . The InChI code is 1S/C7H15NO.ClH/c8-7-3-1-6 (5-9)2-4-7;/h6-7,9H,1-5,8H2;1H/t6-,7-; .Physical And Chemical Properties Analysis
The compound has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.0 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.55 . Its water solubility is very high, with a solubility of 28.5 mg/ml or 0.22 mol/l .Scientific Research Applications
Synthesis and Therapeutic Potential
- Synthesis of Therapeutic Agents : A study describes the synthesis of a series of compounds, including piperazinyl methanones, which exhibited inhibitory activity against the α-glucosidase enzyme. These compounds were also evaluated for hemolytic and cytotoxic profiles, suggesting potential therapeutic applications (Abbasi et al., 2019).
- HIV Entry Inhibitors : Another research discusses a compound (873140) with a piperazinyl methanone structure that acts as a noncompetitive allosteric antagonist of the CCR5 receptor, showing potent antiviral effects for HIV-1. This highlights the compound's relevance in HIV treatment (Watson et al., 2005).
- Alzheimer's Disease Research : A study on multifunctional amides, synthesized using a piperazinyl methanone derivative, showed promising results in enzyme inhibition activity relevant to Alzheimer's disease. The research indicates potential for drug development against Alzheimer's (Hassan et al., 2018).
Antibacterial Applications
- Antibacterial Agents : Research on the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives demonstrated these compounds' decent inhibitory action against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Abbasi et al., 2018).
Neurogenic and Analgesic Applications
- Neurogenic Vasopressor Response : A study investigated the effects of cannabinoid receptor agonists, including compounds with a piperazinyl methanone structure, on the neurogenic vasopressor response in rats. These findings are relevant to understanding the modulation of neurogenic responses via cannabinoid receptors (Malinowska et al., 1997).
Corrosion Inhibition
- Corrosion Prevention : A novel organic compound, including a piperazinyl methanone moiety, was studied for its effectiveness in preventing mild steel corrosion in an acidic medium. The compound showed better inhibition efficiency, suggesting its application in corrosion prevention (Singaravelu & Bhadusha, 2022).
Mechanism of Action
Target of Action
It is known that the compound is used as a raw material in organic synthesis and is an important intermediate in the synthesis of certain drugs .
Biochemical Pathways
The compound is involved in various biochemical pathways due to its role as an intermediate in organic synthesis .
Result of Action
As an intermediate in organic synthesis, the compound likely contributes to the formation of other compounds with therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .
Safety and Hazards
properties
IUPAC Name |
(4-aminocyclohexyl)-(4-propan-2-ylpiperazin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.ClH/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12;/h11-13H,3-10,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFQORZYPQNKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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